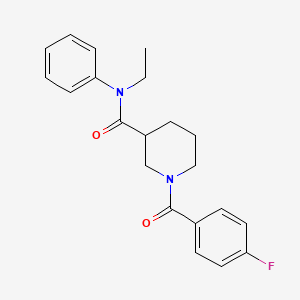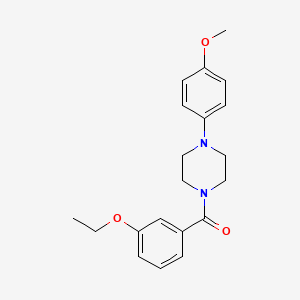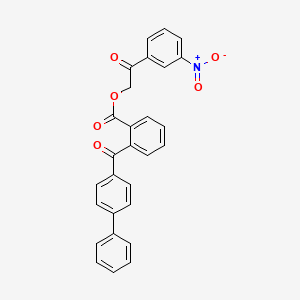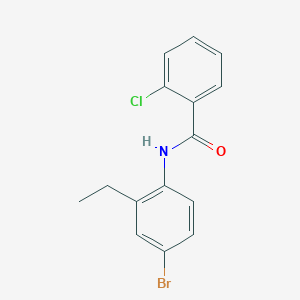
ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate
Übersicht
Beschreibung
Ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate (EMPTC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMPTC is a derivative of thiophene, which is a heterocyclic compound composed of a five-membered ring containing four carbon atoms and one sulfur atom.
Wirkmechanismus
The mechanism of action of ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate is not fully understood. However, studies have suggested that ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate inhibits the activity of certain enzymes such as topoisomerase and acetylcholinesterase. This inhibition leads to the disruption of DNA replication and cell division, ultimately leading to cell death. ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate has also been found to have anti-inflammatory and anti-oxidative properties, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate has been found to have both biochemical and physiological effects. Biochemically, ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate inhibits the activity of certain enzymes, leading to the disruption of DNA replication and cell division. Physiologically, ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate has been found to induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate in lab experiments is its potential as an anti-tumor agent. ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Another advantage of using ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate is its insecticidal and herbicidal properties, which make it a potential candidate for pest control.
One limitation of using ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate in lab experiments is its toxicity. ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate has been found to be toxic to both cancer cells and normal cells, making it difficult to determine the optimal dosage for treatment. Another limitation of using ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate is its potential to cause environmental damage. ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate has been found to have herbicidal properties, which may lead to the destruction of non-target plants.
Zukünftige Richtungen
There are several future directions for the research of ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate. One direction is to further investigate its potential as an anti-tumor agent. Studies can be conducted to determine the optimal dosage and administration method for ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate in cancer treatment. Another direction is to investigate its potential as a herbicide. Studies can be conducted to determine the effectiveness of ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate in weed control and its potential environmental impact. Additionally, more research can be conducted on the mechanism of action of ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate to better understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate has shown promising results as an anti-tumor agent. Studies have demonstrated that ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate can induce apoptosis (cell death) in cancer cells by inhibiting the activity of certain enzymes. ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate has also been found to have anti-inflammatory and anti-oxidative properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate has been shown to have insecticidal properties. Studies have demonstrated that ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate can inhibit the activity of certain enzymes in insects, leading to their death. ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate has also been found to have herbicidal properties, making it a potential candidate for weed control.
In material science, ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate has been used as a precursor for the synthesis of various compounds such as polymers and metal complexes. ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate has also been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Eigenschaften
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-5-7-8-11(18)16-14-12(15(19)20-6-2)9(3)13(21-14)10(4)17/h5-8H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRAWSXBNVEVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=C(S1)C(=O)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B4792678.png)


![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4792732.png)

![2-{[5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4792745.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4792753.png)
![2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide](/img/structure/B4792757.png)

![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4792767.png)

![methyl 2-[(pentafluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4792774.png)
